![molecular formula C₁₈H₂₃NO₇ B1141079 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one CAS No. 147138-23-6](/img/structure/B1141079.png)

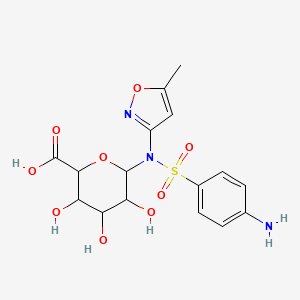

1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

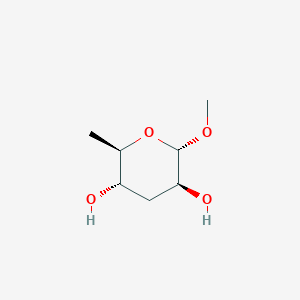

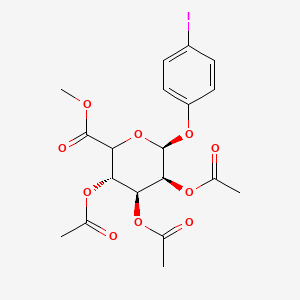

1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one, also known as 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one, is a useful research compound. Its molecular formula is C₁₈H₂₃NO₇ and its molecular weight is 365.38. The purity is usually 95%.

BenchChem offers high-quality 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions in Organic Synthesis

Indole-3-butanoyl-D-glucopyranose: plays a significant role in multicomponent reactions (MCRs), which are pivotal in organic chemistry for constructing complex molecules. These reactions allow for the efficient synthesis of diverse heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals .

Therapeutic Nanostructures

The compound has been used to create self-assembled nanostructures with therapeutic applications. These nanostructures exhibit antimicrobial activity against a wide range of pathogens, including multi-drug resistant bacteria. They also show antioxidant and anti-inflammatory properties, making them potential candidates for drug delivery systems .

Antimicrobial Agents

Due to its structural properties, Indole-3-butanoyl-D-glucopyranose can be incorporated into polymers that exhibit inherent antimicrobial activity. This is particularly useful in the development of new bacteriostatic or bactericidal agents to combat increasing concerns about biofilm-associated infections and multidrug-resistant bacterial strains .

Antitumor Activity

Research indicates that the nanostructures formed from this compound have shown remarkable toxicity against various cancer cell lines, including breast, liver, and osteosarcoma cells. This suggests its potential use as an antitumor agent, particularly in targeted cancer therapies .

Biotechnological Production

The compound is involved in biotechnological processes for fermentative production of indoles. These processes are crucial for producing indole-based compounds on a larger scale, which are important for pharmaceutical and agricultural industries .

Anti-proliferative and Pre-apoptotic Activities

The nanostructures derived from Indole-3-butanoyl-D-glucopyranose have demonstrated pre-apoptotic and anti-proliferative activities in various cell lines. This is significant for developing treatments that prevent the spread of cancerous cells and induce programmed cell death in tumors .

Antioxidant Properties

The compound’s nanostructures have appreciable antioxidant activities. Antioxidants are vital in neutralizing free radicals, which can prevent oxidative stress-related diseases and have implications in aging and chronic disease management .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various conditions. The nanostructures containing Indole-3-butanoyl-D-glucopyranose have shown promising anti-inflammatory activities, which could be harnessed in developing new anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBPRBNNLQNZAR-GBZOFGTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721663 |

Source

|

| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-butanoyl-D-glucopyranose | |

CAS RN |

147138-23-6 |

Source

|

| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)